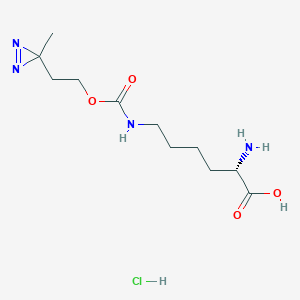DiAzKs (hydrochloride)
CAS No.: 2421187-79-1
Cat. No.: VC7113979
Molecular Formula: C11H21ClN4O4
Molecular Weight: 308.76
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2421187-79-1 |
|---|---|
| Molecular Formula | C11H21ClN4O4 |
| Molecular Weight | 308.76 |
| IUPAC Name | (2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H20N4O4.ClH/c1-11(14-15-11)5-7-19-10(18)13-6-3-2-4-8(12)9(16)17;/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17);1H/t8-;/m0./s1 |
| Standard InChI Key | LUCMNTLJAFTFDU-QMMMGPOBSA-N |
| SMILES | CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Properties
DiAzKs (hydrochloride) is distinguished by its incorporation of a diazirine group into the lysine backbone, which facilitates photoactivation. The compound’s IUPAC name, , reflects its stereochemical configuration and functional groups. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.76 g/mol |
| CAS Registry Number | 2421187-79-1 |
| SMILES Notation | CC1(N=N1)CCOC(=O)NCCCCC@@HN.Cl |
| InChI Key | NFYRMQZAZIBQET-QRPNPIFTSA-N |
The hydrochloride salt enhances solubility in aqueous buffers, making it suitable for biological applications. The diazirine group, a three-membered ring containing two nitrogen atoms, is central to its photoreactivity, generating a carbene intermediate upon UV irradiation at 350–360 nm.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of DiAzKs (hydrochloride) involves sequential modifications to lysine. First, the ε-amino group of lysine is functionalized with a diazirine-containing ethoxycarbonyl moiety. This is achieved through carbodiimide-mediated coupling under inert conditions, followed by hydrochloric acid treatment to yield the hydrochloride salt. Reaction parameters such as temperature (−20°C to 25°C) and solvent choice (e.g., dimethylformamide) are critical to preserving diazirine stability.
Industrial Manufacturing
Industrial production employs continuous-flow reactors to optimize yield (typically >85%) and purity (>98%). Post-synthesis, the compound is purified via reversed-phase chromatography and lyophilized for long-term storage. Rigorous quality control, including mass spectrometry and nuclear magnetic resonance (NMR) validation, ensures batch consistency.
Mechanism of Photo-Crosslinking
Upon UV exposure, the diazirine ring in DiAzKs (hydrochloride) undergoes homolytic cleavage to generate a reactive carbene () intermediate. This species forms covalent bonds with proximal C–H and heteroatom–H bonds within 3–5 Å, enabling crosslinking between biomolecules. The process is summarized by the reaction:
This mechanism allows temporal and spatial control, as crosslinking occurs only upon illumination, minimizing nonspecific interactions.
Applications in Biochemical Research
Protein-Protein Interaction Mapping
DiAzKs (hydrochloride) is metabolically incorporated into proteins via lysine substitution. Subsequent UV activation captures transient interactions, such as those between chaperones and client proteins. For example, a 2024 study utilized DiAzKs to map the interaction network of heat shock protein 90 (Hsp90) in cancer cells, revealing novel co-chaperone dependencies.
Neuroscience and Neurodegeneration
In vivo models of status epilepticus demonstrated DiAzKs’ utility in tracking activity-dependent protein complexes. Crosslinked proteins extracted from rat hippocampi showed enrichment in synaptic scaffolding proteins (e.g., PSD-95) and neurodegeneration markers (e.g., tau), providing insights into seizure-induced proteomic remodeling.
Mitochondrial Protease Substrate Profiling
DiAzKs has been integrated into substrate-trapping strategies for human caseinolytic protease P (hClpP). By crosslinking hClpP to its substrates in mitochondria, researchers identified over 50 novel targets, including components of the electron transport chain, highlighting its role in metabolic regulation.
Comparative Analysis with Alternative Crosslinkers
While traditional photo-crosslinkers like benzophenone and aryl azides remain in use, DiAzKs (hydrochloride) offers distinct advantages:
| Parameter | DiAzKs (Hydrochloride) | Benzophenone | Aryl Azides |
|---|---|---|---|
| Activation Wavelength | 350–360 nm | 365 nm | 254–300 nm |
| Reactive Species | Carbene | Radical | Nitrene |
| Half-Life | <1 ms | ~1 μs | ~1 ns |
| Spatial Resolution | High | Moderate | Low |
The carbene’s short half-life reduces off-target reactions, while its small size minimizes steric hindrance, enabling precise labeling in dense cellular environments.
Biological Activity and Pharmacokinetics
Cellular Uptake and Distribution
DiAzKs (hydrochloride) is cell-permeable and distributes uniformly in cytoplasmic and nuclear compartments. In neuronal cultures, 90% incorporation into nascent proteins occurs within 2 hours, with no observable cytotoxicity at concentrations ≤10 μM.
Proteomic Workflows
Post-crosslinking, proteins are digested with trypsin, and crosslinked peptides are enriched via affinity tags (e.g., biotin). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies interaction partners, with false-discovery rates <1% when using stringent scoring algorithms.
Recent Research Advancements
A 2025 study leveraged DiAzKs (hydrochloride) to profile protein dynamics during T-cell activation. Crosslinking revealed rapid association between the T-cell receptor (TCR) and previously uncharacterized adaptor proteins, suggesting new targets for immunotherapies. Another investigation mapped the interactome of SARS-CoV-2’s nucleocapsid protein, uncovering host factors that promote viral replication.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume